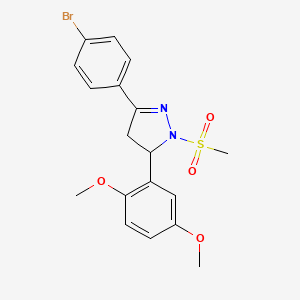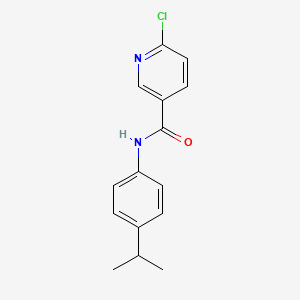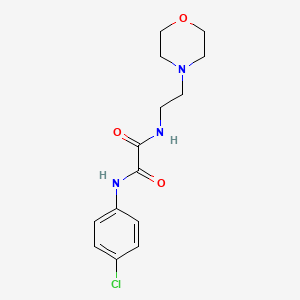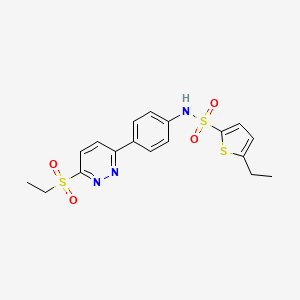![molecular formula C16H18N4O3S B2629155 N-(2-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-oxoethyl)-3-methylbenzenesulfonamide CAS No. 1705923-76-7](/img/structure/B2629155.png)
N-(2-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-oxoethyl)-3-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(2-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-oxoethyl)-3-methylbenzenesulfonamide” is a chemical compound that belongs to the class of pyrido[2,3-d]pyrimidines . Pyrido[2,3-d]pyrimidines are important classes of fused heterocyclic systems due to a wide range of biological activity .
Synthesis Analysis
The synthesis of new pyrido[2,3-d]pyrimidine derivatives has been developed. When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Molecular Structure Analysis
The molecular structure of this compound involves a pyrido[2,3-d]pyrimidin-6(5H)-yl core, which is a bicyclic system consisting of a pyridine ring fused with a pyrimidine ring .Scientific Research Applications
Anti-HIV Activity
A study by Brzozowski and Sa̧czewski (2007) synthesized a series of derivatives related to the chemical structure , showing potential as anti-HIV agents. The selected derivative demonstrated significant anti-HIV-1 activity with a moderate cytotoxic effect, highlighting the therapeutic potential of these compounds in treating HIV infections (Brzozowski & Sa̧czewski, 2007).
Antibacterial Activity
Research by Narayana, Rao, and Rao (2009) developed 2-substituted-5,7-dimethyl pyrido[2,3-d]pyrimidin-4(1H)-ones, derived through a synthesis pathway involving compounds with structural similarities to the query compound. These compounds were screened for antibacterial activity against both Gram-positive and Gram-negative bacteria, with some showing significant antibacterial properties (Narayana, Rao, & Rao, 2009).
Herbicidal Activity
A study by Lee et al. (1996) explored the herbicidal activity of N-(4,6-disubstituted pyrimidin-2-yl)aminocarbonyl derivatives, showcasing how alterations in the heterocyclic group affect herbicidal effectiveness. This research underscores the potential agricultural applications of compounds within the same chemical family, particularly against various plant species in rice paddies (Lee et al., 1996).
Lipoxygenase Inhibition
Abbasi et al. (2017) synthesized sulfonamides bearing the 1,4-benzodioxin ring, showing suitability as antibacterial agents and potential therapeutic agents for inflammatory ailments through lipoxygenase inhibition. This study indicates the anti-inflammatory and antimicrobial potential of sulfonamide derivatives, which are chemically related to the query compound (Abbasi et al., 2017).
Antitumor Activity
A study on the synthesis and antitumor activity of pyrido[2,3-d]pyrimidine derivatives by Fares et al. (2014) found that certain derivatives induced apoptosis through G1 cell-cycle arrest in cancer cell lines, highlighting the antitumor potential of these compounds. The research indicates that modifications to the pyrimidine structure can lead to compounds with potent antitumor activities against specific cancer cell lines (Fares et al., 2014).
properties
IUPAC Name |
N-[2-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-2-oxoethyl]-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S/c1-12-3-2-4-14(7-12)24(22,23)19-9-16(21)20-6-5-15-13(10-20)8-17-11-18-15/h2-4,7-8,11,19H,5-6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUJGMAGVAYJCLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCC(=O)N2CCC3=NC=NC=C3C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-methyl-7-(3-nitrophenyl)-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2629074.png)



![N-(4-ethoxyphenyl)-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2629081.png)

![3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-1-[(2,5-dichlorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B2629083.png)

![(Z)-2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-N-[[2-(1,2,4-triazol-1-ylmethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2629086.png)


![N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-methylbenzamide](/img/structure/B2629092.png)
![N-[1-[1-[2-(4-Fluorophenyl)sulfanylacetyl]pyrrolidin-3-yl]pyrazol-4-yl]acetamide](/img/structure/B2629094.png)